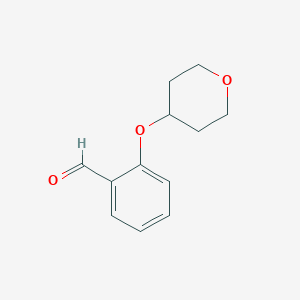

2-(Tetrahydropyran-4-yloxy)benzaldehyde

Description

Structural Classification within Aldehydes and Tetrahydropyran (B127337) Ethers

From a structural standpoint, 2-(Tetrahydropyran-4-yloxy)benzaldehyde belongs to two principal classes of organic compounds: aldehydes and tetrahydropyran ethers.

Aldehydes: The presence of a formyl group (-CHO) attached to the benzene (B151609) ring firmly places it in the aldehyde family. This functional group is known for its reactivity, participating in a variety of chemical transformations such as oxidation to carboxylic acids, reduction to alcohols, and nucleophilic addition reactions. chemicalbook.com

Tetrahydropyran Ethers: The molecule also features a tetrahydropyran (THP) ring linked to the aromatic ring through an ether bond. The tetrahydropyran moiety is a saturated heterocyclic ether that is often incorporated into molecules to enhance their solubility and bioavailability in biological systems. This makes it a significant structural feature in the design of new therapeutic agents.

The ortho-positioning of the tetrahydropyranyloxy group relative to the aldehyde function can influence the molecule's conformational properties and reactivity.

General Overview of Research Significance in Chemical Sciences

The significance of this compound in the chemical sciences lies primarily in its utility as a precursor and intermediate. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the importance of its constituent parts provides a clear indication of its potential applications.

Benzaldehyde (B42025) derivatives are fundamental building blocks in the synthesis of a wide range of organic compounds, from pharmaceuticals to fragrances. chemicalbook.com The introduction of a tetrahydropyran group can modify the physical and chemical properties of the parent benzaldehyde, which is a common strategy in the development of new chemical entities.

Contextual Importance in Medicinal Chemistry and Organic Synthesis

In the realm of medicinal chemistry, the tetrahydropyran ring is a common feature in many bioactive molecules and approved drugs. Its presence can improve a compound's pharmacokinetic profile. Derivatives of similar structures, such as those containing a tetrahydropyran moiety, have been investigated for their potential as anti-inflammatory and anticancer agents. For instance, related compounds have shown inhibitory activity against certain enzymes implicated in cancer progression.

From an organic synthesis perspective, this compound serves as a versatile intermediate. chemicalbook.com The aldehyde group provides a reactive site for constructing more complex molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions. The tetrahydropyran ether, while generally stable, can also be a site for chemical modification if required. This dual functionality makes it a valuable tool for synthetic chemists aiming to create novel compounds with specific properties and biological activities.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | nih.govsynquestlabs.com |

| Molecular Weight | 206.24 g/mol | nih.gov |

| IUPAC Name | 2-(oxan-4-yloxy)benzaldehyde | nih.gov |

| CAS Number | 898289-31-1 | chemicalbook.comsynquestlabs.com |

| Synonyms | This compound, Benzaldehyde, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | nih.govchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,9,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRWIPOHJNTVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596650 | |

| Record name | 2-[(Oxan-4-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-31-1 | |

| Record name | 2-[(Oxan-4-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Tetrahydropyran 4 Yloxy Benzaldehyde

Established Synthetic Routes

The formation of 2-(tetrahydropyran-4-yloxy)benzaldehyde is most commonly approached through the direct reaction of a hydroxybenzaldehyde precursor with a suitable tetrahydropyran (B127337) derivative.

Tetrahydropyranylation of Hydroxybenzaldehyde Precursors

The principal and most direct method for synthesizing this compound is the O-alkylation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with 4-hydroxytetrahydropyran or its derivatives. This reaction is a specific example of tetrahydropyranylation, a common strategy for protecting hydroxyl groups in organic synthesis. researchgate.nettandfonline.com The stability of the resulting tetrahydropyranyl (THP) ether is a key advantage, as it is resilient under a variety of conditions, including strongly basic media and reactions involving organometallic reagents. tandfonline.com

Brønsted acids are frequently employed to catalyze the etherification between salicylaldehyde and a tetrahydropyran source, such as 3,4-dihydro-2H-pyran (DHP). The acid protonates the DHP, generating a reactive carbocation intermediate which is then attacked by the hydroxyl group of salicylaldehyde. A variety of protic acids can be utilized for this transformation. tandfonline.com

A notable green chemistry approach involves the use of solid acid catalysts like Wells-Dawson heteropolyacid. conicet.gov.ar These catalysts offer advantages such as operational simplicity, reusability, and mild reaction conditions, often proceeding at room temperature in a suitable solvent like toluene (B28343). The use of such solid acids mitigates the environmental concerns associated with traditional mineral acids. conicet.gov.ar

| Catalyst Type | Example Catalyst | Typical Solvent | Temperature |

| Mineral Acid | p-Toluenesulfonic acid | Dichloromethane (B109758) (DCM) | Ambient to Reflux |

| Solid Acid | Wells-Dawson heteropolyacid | Toluene | Room Temperature |

| Solid Acid | H₁₄[NaP₅W₃₀O₁₁₀] | Toluene | Reflux |

Table 1: Representative Acid Catalysts for Tetrahydropyranylation of Phenols

Lewis acids are also effective catalysts for the tetrahydropyranylation of phenols. They function by activating the tetrahydropyran derivative towards nucleophilic attack by the phenolic hydroxyl group. A range of Lewis acids have been reported to facilitate this transformation, offering an alternative to protic acids. tandfonline.com For instance, one common method for the synthesis of similar tetrahydropyran-containing benzaldehydes involves the use of a Lewis acid catalyst to promote the reaction.

The reaction can also be catalyzed by compounds such as 2,4,6-trichloro researchgate.nettubitak.gov.trtriazine, which has been shown to be effective for the tetrahydropyranylation of phenols under mild conditions. tubitak.gov.tr

| Catalyst | Solvent | Temperature |

| Aluminum chloride hexahydrate | Solvent-free | Moderate |

| 2,4,6-trichloro researchgate.nettubitak.gov.trtriazine | Acetonitrile (B52724) | Room Temperature |

| PdCl₂(MeCN)₂ | Tetrahydrofuran (B95107) | Room Temperature |

Table 2: Examples of Lewis Acid Catalysts in Tetrahydropyranylation

Alternate Routes from Benzaldehyde (B42025) and Tetrahydropyran

While the direct etherification of salicylaldehyde is the most straightforward route, alternative strategies could theoretically involve the construction of the benzaldehyde moiety onto a pre-existing tetrahydropyran-substituted aromatic ring. However, these methods are generally less direct and more complex than the tetrahydropyranylation of a readily available hydroxybenzaldehyde precursor.

Optimization of Synthetic Conditions

To maximize the yield and efficiency of the synthesis of this compound, careful consideration of the catalyst and reaction parameters is crucial.

Catalyst Selection and Reaction Efficiency

The choice of catalyst significantly impacts the efficiency of the tetrahydropyranylation reaction. For the protection of phenols, solid acid catalysts like heteropolyacids have demonstrated high efficacy, often leading to excellent yields under mild conditions and with the added benefit of being recyclable. tandfonline.comconicet.gov.ar For instance, using H₁₄[NaP₅W₃₀O₁₁₀] as a catalyst in toluene under reflux has been shown to be an effective method for the tetrahydropyranylation of phenols. tandfonline.com

The reaction time and temperature are also critical parameters. For example, the direct O-alkylation of 4-hydroxybenzaldehyde (B117250) with tetrahydropyran-4-methanol (B104037) using p-toluenesulfonic acid as a catalyst can achieve high yields (85-90%) with a reflux time of 2 hours in dichloromethane. Similar conditions can be inferred for the synthesis of the 2-isomer. The use of more advanced catalytic systems, such as nanocatalysts, can dramatically reduce reaction times and temperatures.

The molar ratio of the reactants and catalyst is another key factor. In many procedures, an excess of the tetrahydropyran source is used to drive the reaction to completion. The catalyst loading is typically kept low, often in the range of 0.1 to 1 mol%. tandfonline.comconicet.gov.ar

| Parameter | Condition | Impact on Efficiency |

| Catalyst | Solid acids, Lewis acids | High yields, reusability, mild conditions |

| Solvent | Toluene, Dichloromethane | Influences reaction rate and selectivity |

| Temperature | Room temperature to reflux | Affects reaction kinetics and side reactions |

| Reaction Time | Minutes to hours | Dependent on catalyst and temperature |

Table 3: Key Parameters for Optimizing Tetrahydropyranylation

Solvent Effects on Reaction Performance and Selectivity

The choice of solvent is a critical factor in the synthesis of aryl ethers like this compound, which is typically formed via a Williamson ether synthesis between salicylaldehyde (2-hydroxybenzaldehyde) and a suitable tetrahydropyran-4-yl derivative. The solvent's polarity, boiling point, and ability to solvate reactants and intermediates directly impact reaction rates and product yields.

Commonly employed solvents for such nucleophilic substitution reactions include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN), as well as less polar ethers like tetrahydrofuran (THF) and chlorinated solvents such as dichloromethane (DCM). Polar aprotic solvents are often favored as they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH), thereby liberating the alkoxide nucleophile for a more efficient reaction.

In the synthesis of analogous compounds like 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde from 4-hydroxybenzaldehyde, solvents such as DCM and THF have been utilized. The selection between these depends on the specific base used and the required reaction temperature. For instance, while DCM is suitable for reactions at or below room temperature, THF's higher boiling point allows for reflux conditions, potentially accelerating slower reactions. The performance of different solvents in a typical etherification reaction to produce a substituted benzaldehyde is often compared to identify the optimal medium that maximizes yield and minimizes side reactions.

Table 1: Illustrative Solvent Effects on the Synthesis of a Substituted Benzaldehyde Ether

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Reaction Time (h) | Observed Yield (%) |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 36.7 | 153 | 4 | ~95 |

| Acetonitrile (ACN) | 37.5 | 82 | 8 | ~90 |

| Tetrahydrofuran (THF) | 7.5 | 66 | 12 | ~85 |

| Dichloromethane (DCM) | 9.1 | 40 | 24 | ~70 |

Note: Data is illustrative and based on general principles of Williamson ether synthesis for analogous compounds.

Temperature and Reaction Time Parameterization

Temperature and reaction time are interdependent parameters that must be carefully optimized. The activation energy of the desired Sₙ2 reaction must be overcome without promoting undesirable side reactions, such as elimination or decomposition of reactants.

For the synthesis of related benzaldehyde ethers, reaction temperatures can range from ambient to reflux. For example, the synthesis of 4-(phenacyloxy) benzaldehyde derivatives has been performed at room temperature over 20 hours. researchgate.net In contrast, syntheses involving acid catalysts like p-toluenesulfonic acid in DCM or THF may require reflux for 1 to 4 hours to drive the reaction to completion.

Table 2: Example of Temperature and Time Optimization for Ether Synthesis

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 25 (Room Temp) | 24 | 65 | 98 |

| 40 (Reflux in DCM) | 8 | 75 | 97 |

| 66 (Reflux in THF) | 4 | 88 | 95 |

| 80 | 2 | 92 | 90 |

Note: Data is illustrative and based on general principles of Williamson ether synthesis for analogous compounds.

Regioselectivity Challenges in Substituted Derivative Synthesis

When synthesizing derivatives of this compound through further substitution on the aromatic ring, controlling the position of the new substituent (regioselectivity) is a significant challenge. The existing alkoxy and aldehyde groups on the benzene (B151609) ring direct incoming electrophiles to specific positions.

Influence of Steric and Electronic Effects

The outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of electronic and steric effects of the two substituents. youtube.com

Electronic Effects : The tetrahydropyran-4-yloxy group is an alkoxy group, which is a strong activating group and an ortho, para-director due to its ability to donate electron density to the benzene ring via resonance. libretexts.orgpitt.edu The aldehyde group, conversely, is a moderately deactivating group and a meta-director because it withdraws electron density from the ring. lumenlearning.com In a competition between an activating and a deactivating group, the activating group's directing effect dominates. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the alkoxy group (positions 4 and 6).

Steric Effects : While electronics favor substitution at positions 4 and 6, steric hindrance plays a crucial role in determining the ratio of the products. youtube.comnih.gov The bulky tetrahydropyran-4-yloxy group at position 2 sterically hinders the adjacent position 3, but more importantly, it significantly impedes access to the ortho position 6. The electrophile will face less steric hindrance when approaching the para position (position 4). Consequently, the major product is expected to be the 4-substituted derivative over the 6-substituted one. youtube.com

Strategies for Directing Group Introduction and Control

To overcome the inherent regioselectivity or to direct substitution to other positions, chemists employ various strategies involving directing groups. nih.gov A directing group is a functional group that is temporarily introduced to a molecule to force a reaction to occur at a specific site. nih.gov

For benzaldehyde derivatives, the aldehyde itself can be converted into a different functional group that exhibits a stronger or different directing effect. For instance, the aldehyde can be transformed into an imine or an oxime, which can then act as a directing group for C-H activation reactions catalyzed by transition metals like palladium, rhodium, or iridium. nih.gov This strategy allows for functionalization at the ortho position relative to the directing group.

In the context of this compound, if functionalization is desired at position 3, one could first protect the aldehyde, perform a directed ortho-metalation-functionalization directed by the ether oxygen, and then deprotect the aldehyde. Alternatively, a strong directing group could be temporarily installed at a different position to override the influence of the existing substituents.

Scalable Synthetic Approaches for Industrial and Large-Scale Production

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production requires robust, safe, and efficient methodologies. Key considerations include minimizing waste, avoiding hazardous reagents, and ensuring process control. One-pot procedures, where multiple reaction steps are carried out in the same vessel, are highly desirable as they reduce handling and purification steps. researchgate.net

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the safe and scalable synthesis of chemical compounds, including substituted aldehydes and heterocyclic systems. acs.orgacs.orgnih.gov Instead of large batch reactors, reagents are pumped through a network of tubes or channels where they mix and react. rsc.org

This technology offers several advantages for the synthesis of this compound:

Enhanced Safety : Highly reactive or unstable intermediates can be generated and consumed in situ within the small volume of the reactor, minimizing the risk associated with their accumulation in large batch processes. acs.org

Precise Process Control : Flow reactors allow for superior control over parameters like temperature, pressure, and residence time, leading to higher selectivity and yields. nih.gov The excellent heat transfer capabilities of these systems can manage exothermic reactions effectively.

Scalability : Scaling up production is achieved by running the flow system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors. rsc.org

Automation : Flow systems can be fully automated, allowing for efficient optimization of reaction conditions and consistent product quality.

A potential continuous flow process for this compound could involve pumping a solution of salicylaldehyde and a base through one inlet, and a solution of a tetrahydropyran-4-yl electrophile through another. The streams would merge in a reactor coil heated to the optimal temperature, with the product emerging continuously for collection or in-line purification.

Reactivity and Transformational Pathways of 2 Tetrahydropyran 4 Yloxy Benzaldehyde

Chemical Reactions of the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily participates in a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions Leading to Carboxylic Acids

The aldehyde functional group in 2-(tetrahydropyran-4-yloxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. This transformation is a fundamental process in organic synthesis. A common and effective method for this oxidation is the Jones oxidation. organic-chemistry.orgwikipedia.orgadichemistry.comorganic-chemistry.org The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that converts primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgwikipedia.orgadichemistry.com The reaction proceeds by the formation of a chromate (B82759) ester from the aldehyde hydrate, which is then oxidized to the carboxylic acid. chemistrysteps.com While the reagent is highly acidic, the tetrahydropyranyl ether is generally stable under these conditions. organic-chemistry.org

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Notes |

| Jones Reagent | 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid | The Jones oxidation is a robust method for converting aldehydes to carboxylic acids. organic-chemistry.orgwikipedia.orgadichemistry.comorganic-chemistry.org The reaction is typically carried out in acetone (B3395972). The progress of the reaction can be monitored by the color change from orange (Cr(VI)) to green (Cr(III)). |

Reduction Reactions Forming Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding [2-(tetrahydropyran-4-yloxy)phenyl]methanol. A widely used reagent for this transformation is sodium borohydride (B1222165) (NaBH4). wikipedia.orgniscpr.res.in NaBH4 is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols in protic solvents like ethanol (B145695) or methanol (B129727). wikipedia.orgchemistrysteps.comniscpr.res.in The reaction mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol. chemistrysteps.com For more comprehensive reductions, lithium aluminum hydride (LiAlH4) can be employed, which is a much stronger reducing agent capable of reducing a wider range of functional groups. byjus.commasterorganicchemistry.comyoutube.com

Table 2: Reduction of this compound

| Reducing Agent | Product | Key Features |

| Sodium Borohydride (NaBH4) | [2-(Tetrahydropyran-4-yloxy)phenyl]methanol | A mild and selective reagent for the reduction of aldehydes. wikipedia.orgniscpr.res.in The reaction is typically performed in alcoholic solvents. niscpr.res.in |

| Lithium Aluminum Hydride (LiAlH4) | [2-(Tetrahydropyran-4-yloxy)phenyl]methanol | A powerful, non-selective reducing agent. byjus.commasterorganicchemistry.comyoutube.com It must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Due to its high reactivity, it is used when reducing multiple functional groups within a molecule is desired. |

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

This compound, being an aromatic aldehyde lacking α-hydrogens, can participate in Claisen-Schmidt condensation reactions. nih.gov This reaction involves the condensation of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that does not have an α-hydrogen. nih.govresearchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521). nih.govscispace.comrsc.org For instance, the reaction of this compound with a ketone like acetone would proceed via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. researchgate.net Subsequent dehydration of the aldol (B89426) adduct leads to the formation of an α,β-unsaturated ketone. researchgate.net

Table 3: Claisen-Schmidt Condensation of this compound

| Reactant (with α-hydrogen) | Catalyst | Product Type | Reaction Details |

| Ketone (e.g., Acetone) | Sodium Hydroxide | α,β-Unsaturated Ketone | In this base-catalyzed reaction, the enolate of the ketone adds to the aldehyde. researchgate.net The resulting β-hydroxy ketone readily undergoes dehydration to yield a conjugated enone. researchgate.net Solvent-free conditions have been reported to give quantitative yields for similar reactions. nih.gov |

| Ketone (e.g., Cyclohexanone) | Mixed Oxides | α,α'-bis(benzylidene)cycloalkanone | Solid base catalysts, such as mixed oxides derived from layered double hydroxides (LDH), have been used for the condensation of benzaldehydes with cyclic ketones. researchgate.net These reactions can lead to the formation of bis-condensed products. researchgate.net |

Chemical Reactions of the Tetrahydropyran (B127337) Ring

The tetrahydropyranyl (THP) ether serves as a protecting group for the phenolic hydroxyl group. Its reactivity is primarily associated with its stability under various conditions and its removal (deprotection) when necessary.

Nucleophilic Substitution Reactions

The ether linkage in this compound is generally stable to nucleophilic attack under neutral or basic conditions. Cleavage of such ether bonds typically requires harsh conditions and specific reagents. For instance, reductive cleavage of ether linkages can be achieved using strong nucleophiles like thiols, although this often requires activation of an adjacent carbon, for example, by oxidation. organic-chemistry.orgnih.gov In general, the direct nucleophilic substitution on the tetrahydropyran ring of a simple alkyl or aryl THP ether is not a common transformation under standard laboratory conditions. The C-O bond of an ether is strong, and the oxygen atom is a poor leaving group unless protonated. researchgate.net

Stability and Deprotection Strategies of the Tetrahydropyranyl Ether

The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols and phenols due to its stability in a variety of reaction conditions, including those involving strong bases, nucleophiles, and hydrides. nih.gov However, the THP ether is susceptible to cleavage under acidic conditions. nih.gov

Deprotection is typically achieved by acid-catalyzed hydrolysis or alcoholysis. nih.gov The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free phenol (B47542). nih.gov Various acidic catalysts can be employed for this purpose, with trifluoroacetic acid (TFA) being an effective reagent for the deprotection of THP ethers in methanolic solution at room temperature. niscpr.res.in The lability of the THP group in acidic media is a key consideration in multi-step syntheses, allowing for its selective removal in the presence of other acid-sensitive groups. researchgate.net

Table 4: Deprotection of this compound

| Reagent/Condition | Product | Mechanism Highlights |

| Trifluoroacetic Acid (TFA) in Methanol | 2-Hydroxybenzaldehyde | The deprotection is rapid at room temperature. niscpr.res.in The acidic conditions facilitate the protonation of the ether oxygen, leading to the cleavage of the C-O bond and regeneration of the hydroxyl group. nih.gov This method is compatible with various other functional groups. niscpr.res.in |

| Aqueous Acid | 2-Hydroxybenzaldehyde | Acid-catalyzed hydrolysis is a standard method for THP deprotection. nih.gov The reaction proceeds via an oxocarbenium ion intermediate. nih.gov |

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its two substituents: the aldehyde group (-CHO) and the tetrahydropyran-4-yloxy ether linkage (-O-THP). The oxygen atom of the ether group possesses lone pairs of electrons that it can donate to the benzene (B151609) ring through resonance, a +R (or +M) effect. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the ether.

Conversely, the aldehyde group is an electron-withdrawing group due to the electronegativity of its oxygen atom and its ability to withdraw electron density from the ring via resonance, a -R (or -M) effect. This effect deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.

In electrophilic aromatic substitution reactions, the tetrahydropyran-4-yloxy group directs incoming electrophiles to positions 4 and 6 (ortho and para to the ether). The aldehyde group directs to position 5 (meta to the aldehyde). The positions are numbered starting from the carbon bearing the aldehyde group as C1.

The directing effects are as follows:

-O-THP group (at C2): Activating and ortho, para-directing (to positions 4 and 6).

-CHO group (at C1): Deactivating and meta-directing (to positions 3 and 5).

The activating effect of the ether at C2 and the deactivating effect of the aldehyde at C1 result in a specific substitution pattern. The most favorable position for electrophilic attack is C5, which is meta to the deactivating aldehyde group and para to the activating ether group. This is exemplified by the existence of derivatives such as 5-Bromo-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde. evitachem.com Halogenation, nitration, and sulfonation reactions are expected to yield the 5-substituted product predominantly.

| Reaction Type | Reagents | Expected Major Product |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-(tetrahydropyran-4-yloxy)benzaldehyde |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-(tetrahydropyran-4-yloxy)benzaldehyde |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-2-(tetrahydropyran-4-yloxy)benzaldehyde |

Advanced Organic Transformations Involving the Compound Scaffold

The scaffold of this compound, featuring both an aldehyde and a modifiable aromatic ring, is a versatile platform for advanced organic transformations.

The aldehyde functional group is a key handle for various carbon-carbon bond-forming reactions. One of the most significant is the Morita-Baylis-Hillman (MBH) reaction. wikipedia.org This reaction involves the coupling of an activated alkene with an electrophile, such as an aldehyde, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgorganic-chemistry.org

The general scheme involves the addition of the catalyst to an activated alkene, which then acts as a nucleophile, attacking the aldehyde carbon of this compound. A subsequent proton transfer and elimination of the catalyst yield a highly functionalized allylic alcohol. organic-chemistry.org The reaction is known for its high atom economy and for proceeding under mild conditions. wikipedia.org While the reaction can be slow, its rate can be significantly accelerated in polar, hydrogen-bonding solvents like water or formamide. nih.gov The dense functionality of the resulting MBH adducts makes them valuable intermediates for the synthesis of complex molecules and heterocycles. wikipedia.org

While this compound itself is not a diene or dienophile for typical cycloaddition reactions, its scaffold can be elaborated to participate in such transformations. For instance, related benzaldehyde (B42025) derivatives can be converted into reactive intermediates for cycloadditions.

A relevant example involves the formation of benzopyrylium ions from 2-alkynylbenzaldehyde precursors, which can then undergo formal [4+2], [4+3], or [4+4] cycloaddition reactions. semanticscholar.org These reactions, catalyzed by acids like HNTf₂, proceed through the formation of a highly reactive benzopyrylium intermediate that reacts with various partners like donor-acceptor cyclobutenes or cyclopropenes. semanticscholar.org This demonstrates how the benzaldehyde framework can be a precursor to species that engage in higher-order cycloadditions to form complex polycyclic systems. semanticscholar.org

Furthermore, the general principle of the Diels-Alder, or [4+2] cycloaddition, is a powerful tool in synthesis for constructing six-membered rings. researchgate.net This reaction typically involves an electron-rich diene and an electron-poor dienophile. rsc.org By modifying the substituents on the benzaldehyde scaffold, it could be engineered to act as either component in such a reaction.

The structural motifs present in derivatives of this compound can facilitate cascade and rearrangement reactions, leading to a rapid increase in molecular complexity. Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming events that occur sequentially in a single pot without isolating intermediates.

A pertinent example is the cycloaddition/ring-expansion strategy seen in related systems. semanticscholar.org In these processes, an initial cycloaddition reaction forms a strained intermediate, such as a bridged oxetenium ion. semanticscholar.org This high-energy intermediate does not persist but instead undergoes a spontaneous ring-opening or rearrangement to furnish a more stable, larger ring system. semanticscholar.org For example, a formal [4+2] cycloaddition could be followed by a ring expansion, effectively leading to a more complex cyclic architecture in a single synthetic operation. Such processes are highly efficient and stereoselective, providing access to intricate molecular frameworks from simpler starting materials.

Derivatization and Analog Design for Property Modulation

Strategic Design of Structural Analogues

The design of structural analogues involves the systematic modification of the parent compound to explore the structure-activity relationships (SAR). This can be achieved by altering the electronic and steric properties of the molecule through targeted changes to its core units.

The benzaldehyde (B42025) portion of the molecule offers several sites for modification. The aldehyde functional group is a primary target for transformation. For instance, it can be oxidized to a carboxylic acid or reduced to a primary alcohol, significantly altering the polarity and reactivity of the molecule.

Furthermore, the aromatic ring can be substituted with a variety of functional groups to influence its electronic properties. The introduction of different substituents on the benzene (B151609) ring is a common strategy to create a library of analogues. nih.gov For example, ether linkages can be formed by reacting hydroxylated benzaldehyde derivatives with appropriate alkyl halides. orientjchem.org The synthesis of 4-phenacyloxy benzaldehyde derivatives through the Williamson etherification mechanism, reacting a 4-hydroxy-benzaldehyde with a phenacyl bromide, illustrates this approach. orientjchem.org

Another synthetic strategy involves building the substituted benzaldehyde from a simpler precursor. The Vilsmeier-Haack reaction, for instance, can be used to introduce an aldehyde group onto an activated benzene ring, allowing for the construction of variously substituted benzaldehyde intermediates. nih.gov

One of the most powerful methods is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, catalyzed by an acid, to form a tetrahydropyran-4-ol derivative. organic-chemistry.org Using different aldehydes and substituted homoallylic alcohols allows for the creation of a diverse range of THP analogues that can then be coupled to the benzaldehyde unit. organic-chemistry.org Other methods include the niobium(V) chloride-catalyzed coupling of aldehydes with 3-buten-1-ol (B139374) to yield 4-chlorotetrahydropyrans. organic-chemistry.org These halogenated intermediates are valuable for further functionalization. organic-chemistry.org

| Synthetic Method for THP Ring Analogs | Reactants | Key Catalyst/Reagent | Product Type |

| Prins Cyclization organic-chemistry.org | Homoallylic alcohol, Aldehyde | Phosphomolybdic acid or other Brønsted acids | Tetrahydropyran-4-ol derivatives |

| Niobium-catalyzed Cyclization organic-chemistry.org | Aldehyde, 3-Buten-1-ol | Niobium(V) chloride (NbCl₅) | 4-Chlorotetrahydropyran derivatives |

| Intramolecular Reductive Cyclization organic-chemistry.org | Ester-linked fragments | Not specified | 2-Hydroxypyran motif |

| Cation-binding oligoEG Catalysis organic-chemistry.org | ε-, ζ-, η-hydroxy-α,β-unsaturated ketones | oligoEG catalyst, KF | Tetrahydrofurans, Tetrahydropyrans, Oxepanes |

Synthesis of Chalcone (B49325) and Imine Derivatives

The aldehyde functionality of 2-(tetrahydropyran-4-yloxy)benzaldehyde is a key reactive handle for synthesizing larger, more complex derivatives such as chalcones and imines.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates. atlantis-press.comresearchgate.net They are typically synthesized via the Claisen-Schmidt condensation reaction. nih.govutar.edu.my This reaction involves the base-catalyzed aldol (B89426) condensation between a benzaldehyde derivative, such as this compound, and an acetophenone. atlantis-press.comnih.gov Common bases used include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) in solvents like methanol (B129727) or ethanol (B145695). researchgate.netnih.gov The reaction conditions can be optimized by adjusting temperature and reaction time to achieve high yields. nih.govutar.edu.my

| Chalcone Synthesis via Claisen-Schmidt Condensation | |

| Reactants | Substituted Benzaldehyde, Substituted Acetophenone |

| Catalyst | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) researchgate.netnih.gov |

| Solvent | Methanol or Ethanol nih.govutar.edu.my |

| Conditions | Stirring at room temperature or refluxing, sometimes with ultrasound assistance nih.govutar.edu.my |

| General Yield | Can range from moderate to high (e.g., up to 97%) depending on substituents nih.gov |

Imine derivatives, also known as Schiff bases, are formed by the reaction of the aldehyde group with a primary amine. redalyc.orgresearchgate.net This condensation reaction is often catalyzed by an acid and involves the formation of a carbon-nitrogen double bond (azomethine group). redalyc.orgresearchgate.net The reaction is versatile, allowing for the introduction of a wide array of substituents through the choice of the primary amine. researchgate.net

| Imine (Schiff Base) Synthesis | |

| Reactants | Aldehyde (e.g., this compound), Primary Amine |

| Catalyst | Typically acid-catalyzed redalyc.org |

| Functional Group Formed | Azomethine group (-C=N-) redalyc.org |

| Procedure | Condensation reaction, often with removal of water redalyc.orgresearchgate.net |

Functionalization through Diverse Substituent Introduction

Introducing a wide range of substituents onto the core structure of this compound is a fundamental strategy for creating chemical diversity. This is often accomplished by using pre-functionalized starting materials in the synthesis of derivatives like chalcones and imines.

For example, in chalcone synthesis, various substituted benzaldehydes and acetophenones are used to introduce groups such as nitro, hydroxy, chloro, bromo, and methoxy (B1213986) groups onto the final molecule. nih.govutar.edu.my The synthesis of (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one demonstrates the incorporation of both bromo and trimethoxy functionalities. nih.gov Similarly, studies have reported the synthesis of chalcones bearing 4-nitro, 4-hydroxy, and 4-chloro substituents. utar.edu.my

Another approach to functionalization is the introduction of alkyne groups. For example, 2-hydroxy-4-(prop-2-ynyloxy)benzaldehyde and 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) are synthesized by reacting a hydroxybenzaldehyde with 3-bromoprop-1-yne. nih.govresearchgate.netresearchgate.net This introduces a terminal alkyne, which is a highly versatile functional group for further modifications via reactions like click chemistry.

| Substituent | Example Compound/Context | Synthetic Approach | Reference |

| Bromo | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Claisen-Schmidt condensation with a brominated pyridine (B92270) derivative. | nih.gov |

| Chloro | 2'-chloro-benzaldehyde derivative | Claisen-Schmidt condensation. | utar.edu.my |

| Nitro | 4-nitro substituted chalcone | Claisen-Schmidt condensation. | utar.edu.my |

| Hydroxyl | 4-hydroxy substituted chalcone | Claisen-Schmidt condensation. | utar.edu.my |

| Methoxy | 4'-methoxyl-benzaldehyde derivative | Claisen-Schmidt condensation. | utar.edu.my |

| Propargyloxy (Alkyne) | 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde | Reaction of 2,4-dihydroxybenzaldehyde (B120756) with 3-bromoprop-1-yne. | nih.govresearchgate.net |

Advanced Characterization and Structural Elucidation

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of 2-(Tetrahydropyran-4-yloxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals that correspond to the different types of protons present. The aromatic protons on the benzaldehyde (B42025) ring typically appear in the downfield region (δ 7.0-7.9 ppm). The aldehyde proton shows a distinct singlet peak even further downfield (around δ 10.4 ppm). The protons of the tetrahydropyran (B127337) ring are observed in the upfield region. Specifically, the proton at the C4 position (methine proton) attached to the oxygen atom appears as a multiplet around δ 4.7-4.8 ppm. The methylene (B1212753) protons of the tetrahydropyran ring adjacent to the oxygen (C2 and C6) and the other methylene protons (C3 and C5) produce overlapping multiplets in the range of δ 1.7-2.2 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift of approximately δ 189 ppm. The aromatic carbons show signals in the range of δ 114-162 ppm, with the carbon atom attached to the ether oxygen (C2 of the benzaldehyde ring) appearing at the lower end of this range. The carbon of the tetrahydropyran ring bonded to the ether oxygen (C4) is found around δ 73 ppm, while the other carbons of the tetrahydropyran ring resonate at higher field strengths.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound This table is generated based on typical chemical shift values and may not represent exact experimental data.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~10.4 (s) | ~189 |

| Aromatic (Ar-H) | ~7.0-7.9 (m) | ~114-162 |

| THP C4-H (methine) | ~4.7-4.8 (m) | ~73 |

| THP C2, C6-H (methylene) | ~1.9-2.2 (m) | ~63 |

| THP C3, C5-H (methylene) | ~1.7-1.9 (m) | ~32 |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In techniques like electrospray ionization (ESI-MS), the molecule is typically observed as a protonated species [M+H]⁺. For this compound (molecular weight 220.25 g/mol ), the [M+H]⁺ ion would be expected at an m/z of approximately 221. The fragmentation pattern can provide further structural confirmation, with common fragmentation pathways involving the cleavage of the ether bond between the benzaldehyde and tetrahydropyran moieties.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching of the aldehyde group is typically observed around 1680-1700 cm⁻¹. The C-O-C stretching of the ether linkage gives rise to absorptions in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the tetrahydropyran ring appears just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound This table is generated based on typical IR frequencies and may not represent exact experimental data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | ~1680-1700 |

| Ether (C-O-C) | Stretching | ~1250-1000 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

Chromatographic Methods for Purity Assessment and Byproduct Identification

Chromatographic techniques are essential for determining the purity of this compound and for identifying any byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, often using a C18 column, is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a gradient elution to ensure good separation. The compound is detected using a UV detector, typically at a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 254 nm). The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to identify volatile impurities and byproducts. The sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which provides mass spectra for their identification. This technique is particularly useful for detecting starting materials that may have carried over, such as salicylaldehyde (B1680747), or other volatile byproducts formed during the synthesis of this compound.

X-ray Crystallography for Solid-State Structure Determination

While the specific single-crystal X-ray structure for this compound is not available in public crystallographic databases, an analysis of a closely related analogue, 4-(4-methoxyphenoxy)benzaldehyde (B1588542) , provides significant insight into the likely solid-state characteristics. The study of this analogue through single-crystal X-ray diffraction offers a detailed view of its molecular structure and the non-covalent interactions that dictate its crystal packing.

The crystallographic investigation of 4-(4-methoxyphenoxy)benzaldehyde reveals that it crystallizes in the monoclinic system under the space group P2₁/c. nih.govresearchgate.net The data, collected at a cryogenic temperature of 173 K, provides precise unit cell dimensions and other key crystal parameters. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₃ |

| Formula Weight (g/mol) | 228.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| α (°) | 90 |

| β (°) | 103.769 (6) |

| γ (°) | 90 |

| Volume (ų) | 1114.92 (11) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 173 |

| Radiation type | Mo Kα |

Analysis of Molecular Conformation and Geometry

The molecular structure of 4-(4-methoxyphenoxy)benzaldehyde is distinguished by a pronounced non-planar conformation. nih.govdoaj.orgiucr.org A key feature is the significant dihedral angle of 71.52 (3)° between the planes of the two benzene (B151609) rings. nih.govdoaj.orgiucr.org This twisted arrangement minimizes steric repulsion between the two aromatic moieties linked by the ether oxygen.

| Geometric Parameter | Value |

|---|---|

| Dihedral Angle between Benzene Rings (°) | 71.52 (3) |

| C—O—C Bond Angle (°) | 118.82 (8) |

Investigation of Intermolecular Interactions and Crystal Packing

The supramolecular assembly of 4-(4-methoxyphenoxy)benzaldehyde in the solid state is directed by a combination of weak intermolecular forces. nih.govdoaj.orgiucr.org The crystal packing is characterized by the formation of supramolecular layers in the bc plane, which are established through weak C—H···O hydrogen bonds. nih.govdoaj.orgiucr.org

Computational Chemistry and Molecular Modeling

Quantum Mechanical Studies

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Quantum mechanical calculations can map the electron distribution of 2-(Tetrahydropyran-4-yloxy)benzaldehyde to predict its reactivity. By calculating the molecular electrostatic potential (MEP), regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified.

For this molecule, the MEP surface would likely indicate that the oxygen atom of the aldehyde group is a primary site for electrophilic attack due to its high electron density. Conversely, the carbonyl carbon of the aldehyde is a key electrophilic site, susceptible to nucleophilic attack. The oxygen atom of the ether linkage also represents a potential site for interaction with electrophiles. The aromatic ring contains regions of high electron density above and below the plane of the ring, making it susceptible to electrophilic aromatic substitution, with the ortho- and para-directing effects of the ether linkage influencing the precise locations of reactivity.

Table 1: Predicted Reactive Sites in this compound based on General Chemical Principles (Note: This is an illustrative table representing expected outcomes from a Molecular Electrostatic Potential (MEP) analysis.)

| Site | Functional Group | Predicted Reactivity | Potential Reactant |

| Carbonyl Oxygen | Aldehyde | Nucleophilic (Electron-Rich) | Electrophiles (e.g., H⁺) |

| Carbonyl Carbon | Aldehyde | Electrophilic (Electron-Poor) | Nucleophiles (e.g., CN⁻) |

| Ether Oxygen | Tetrahydropyranyloxy | Nucleophilic (Electron-Rich) | Electrophiles |

| Aromatic Ring | Benzene (B151609) | Nucleophilic | Electrophiles |

The electronic properties of a molecule are defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A theoretical DFT study would likely show the HOMO is primarily localized over the electron-rich aromatic ring and the ether oxygen atom. The LUMO would be expected to be centered on the electron-withdrawing aldehyde group, specifically on the π* orbital of the carbonyl bond. A smaller HOMO-LUMO gap would imply higher reactivity. These calculations provide quantitative data on the molecule's electronic character and its propensity to engage in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative of typical results from DFT calculations and are not from a published study.)

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | Chemical reactivity and stability |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.

If this compound were to be docked into the active site of a hypothetical enzyme, the simulation would reveal key binding interactions. The aldehyde group, with its hydrogen bond accepting oxygen and potential for covalent interactions, is a critical feature. The ether oxygen of the tetrahydropyran (B127337) ring can also act as a hydrogen bond acceptor. The bulky and relatively hydrophobic tetrahydropyran and benzene rings can form van der Waals and hydrophobic interactions with nonpolar residues in the protein's binding pocket. The specific geometry and nature of these interactions would determine the binding affinity and specificity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR model for analogues of this compound would involve synthesizing a library of related molecules and measuring their biological activity against a specific target. Structural modifications could include:

Substitution on the aromatic ring: Adding electron-donating or electron-withdrawing groups at various positions.

Modification of the linker: Changing the ether linkage.

Alteration of the aliphatic ring: Replacing the tetrahydropyran with other cyclic or acyclic moieties.

By correlating these structural changes with changes in activity, a QSAR model could identify which features are crucial for bioactivity. For instance, the model might reveal that a specific substitution pattern on the benzene ring or the presence of the tetrahydropyran ring's oxygen atom is essential for high affinity. This information is invaluable for designing new, more potent compounds.

Retrosynthetic Analysis and Computer-Aided Synthetic Route Design

The strategic deconstruction of a target molecule into simpler, commercially available precursors is the primary goal of retrosynthetic analysis. This approach allows for the logical design of a synthetic route. For the compound this compound, this process, augmented by computational tools, provides a clear and efficient pathway for its synthesis.

A primary retrosynthetic disconnection for this compound targets the ether linkage, as this is a common and reliable bond to form in organic synthesis. amazonaws.com The carbon-oxygen bond between the aromatic ring and the tetrahydropyran moiety is the most logical point of cleavage. This disconnection is based on the well-established Williamson ether synthesis, a robust method for preparing asymmetrical ethers. francis-press.commasterorganicchemistry.com

This initial disconnection yields two synthons: a salicylaldehyde (B1680747) anion and a tetrahydropyran-4-yl cation. The corresponding real-world, commercially available reagents for these synthons are salicylaldehyde and a derivative of tetrahydropyran-4-ol where the hydroxyl group has been converted into a good leaving group, such as a tosylate or a halide (e.g., bromide or iodide). masterorganicchemistry.com

Table 1: Primary Retrosynthetic Disconnection

| Target Molecule | Disconnection | Synthons | Corresponding Reagents |

| This compound | C-O Ether Bond | Salicylaldehyde anion, Tetrahydropyran-4-yl cation | Salicylaldehyde, Tetrahydropyran-4-yl tosylate or Tetrahydropyran-4-yl bromide |

A further retrosynthetic step can be applied to the tetrahydropyran-4-yl precursor. Tetrahydropyran-4-ol can be synthesized from tetrahydropyran-4-one via reduction. chemicalbook.com Tetrahydropyran-4-one itself can be prepared through various methods, including the cyclization of 1,5-dihalopentan-3-one derivatives. google.com

The forward synthesis, therefore, involves the reaction of salicylaldehyde with a suitable tetrahydropyran-4-yl derivative. In a typical Williamson ether synthesis, salicylaldehyde is deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. francis-press.com This nucleophilic phenoxide then attacks the electrophilic carbon of the tetrahydropyran-4-yl derivative, displacing the leaving group in an SN2 reaction to form the desired ether. masterorganicchemistry.comresearchgate.net The presence of the ortho-aldehyde group on the phenol (B47542) can influence the reactivity of the hydroxyl group, but the Williamson synthesis is a widely used and effective method for such transformations. francis-press.com

Computer-Aided Synthetic Route Design programs approach this synthetic challenge in a similar, logic-based manner. These programs utilize extensive databases of known chemical reactions and apply algorithms to identify the most probable and efficient disconnections. For this compound, a computational tool would recognize the ether linkage as a key functional group. By searching its reaction database, it would identify the Williamson ether synthesis as a high-scoring and reliable method for its formation. amazonaws.com

The software would then propose the same retrosynthetic disconnection of the C-O bond, identifying salicylaldehyde and a reactive form of tetrahydropyran-4-ol as the optimal precursors. ias.ac.in These programs can also evaluate the synthetic accessibility and cost of the proposed starting materials, further validating the chosen route. ias.ac.in The output would be a ranked list of potential synthetic pathways, with the one described above being highly favored due to its efficiency and the commercial availability of the starting materials.

Table 2: Proposed Synthetic Precursors

| Precursor | CAS Number | Role in Synthesis |

| Salicylaldehyde | 90-02-8 | Aromatic core with hydroxyl group for etherification |

| Tetrahydropyran-4-ol | 2081-44-9 | Source of the tetrahydropyran moiety |

| p-Toluenesulfonyl chloride | 98-59-9 | Reagent to convert tetrahydropyran-4-ol to a tosylate |

| Sodium hydride | 7646-69-7 | Base for deprotonation of salicylaldehyde |

| Potassium carbonate | 584-08-7 | Alternative base for deprotonation |

Applications in Chemical Research

Utility as an Intermediate in Complex Organic Synthesis

The primary application of 2-(Tetrahydropyran-4-yloxy)benzaldehyde lies in its role as a versatile intermediate for the construction of more complex molecular architectures. The aldehyde group serves as a reactive handle for numerous transformations, while the THP ether provides steric influence and can act as a protecting group for the phenolic oxygen.

This compound is utilized as a foundational material for synthesizing a range of organic molecules. The aldehyde functionality is amenable to a variety of standard synthetic transformations. For instance, it can undergo oxidation to form the corresponding carboxylic acid or be reduced to furnish a primary alcohol. Furthermore, it can participate in nucleophilic addition reactions with organometallic reagents, such as Grignard reagents (RMgX), to yield secondary alcohols. The steric bulk of the ortho-substituted THP ether can influence the kinetics and stereoselectivity of these reactions.

The benzene (B151609) ring itself can undergo electrophilic aromatic substitution. The directing effects of the aldehyde group (meta-directing and deactivating) and the THP ether (ortho, para-directing and activating) are competing, leading to specific substitution patterns. Under acidic conditions, the THP ether can be cleaved to reveal the 2-hydroxybenzaldehyde (salicylaldehyde) scaffold, a common motif in medicinal chemistry and coordination chemistry.

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | General Product |

|---|---|---|

| Oxidation | Strong oxidizing agents | 2-(Tetrahydropyran-4-yloxy)benzoic acid |

| Reduction | Reducing agents (e.g., NaBH₄) | (2-(Tetrahydropyran-4-yloxy)phenyl)methanol |

| Nucleophilic Addition | Organometallic reagents (e.g., RMgBr) | 1-(2-(Tetrahydropyran-4-yloxy)phenyl)alkanol |

| Ether Cleavage | Acidic conditions (e.g., HCl (aq)) | 2-Hydroxybenzaldehyde |

| Electrophilic Substitution | e.g., HNO₃, H₂SO₄ | Nitrated benzaldehyde (B42025) derivatives |

Heterocyclic compounds are of paramount importance in medicinal chemistry, materials science, and agrochemicals. ossila.com Benzaldehyde derivatives are key starting materials for constructing a wide array of heterocyclic rings through condensation and cycloaddition reactions. This compound serves as a valuable building block for such systems.

Its aldehyde group can react with various dinucleophiles to form heterocycles. For example, condensation reactions with compounds containing adjacent amine and thiol groups can lead to the formation of benzothiazine derivatives. Similarly, reactions with hydrazines can yield pyridazine (B1198779) or phthalazine (B143731) structures. A significant application is in the Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, which is a powerful method for the stereoselective synthesis of substituted tetrahydropyran (B127337) rings. organic-chemistry.orgnih.gov The presence of the existing THP ring on the benzaldehyde substrate can influence the stereochemical outcome of such cyclizations.

Potential in Materials Science Research

While direct research on this compound in materials science is not extensively documented, its structural motifs suggest potential applications. Heterocyclic building blocks are fundamental in the development of molecular and polymer organic semiconductors. ossila.comaksci.com The planar aromatic core and the potential for forming extended conjugated systems through reactions of the aldehyde group are desirable features for electronic materials.

Analogous benzaldehyde derivatives have been studied for their ability to form ordered structures in the solid state, such as ladder-like arrays through hydrogen bonding and π–π stacking interactions. nih.govresearchgate.net The presence of both a hydrogen bond acceptor (the carbonyl oxygen) and potential donor sites, along with the flat benzene ring in this compound, could facilitate the formation of self-assembling supramolecular structures with interesting photophysical or electronic properties.

Role in Catalytic Transformations

The compound is also relevant in the context of catalysis, both as a substrate to develop new catalytic methods and in the field of organocatalysis.

New catalytic methodologies often require testing on a variety of substrates to establish their scope and limitations. Substituted benzaldehydes like this compound are useful for this purpose. For example, in the development of new catalysts for the oxidation of alcohols to aldehydes, the reverse reaction—the reduction of aldehydes—is equally important. researchgate.net The electronic and steric properties imparted by the ortho-THP ether group make it a non-trivial substrate for testing the efficiency and selectivity of new catalytic systems for reactions such as hydrocyanation, hydrosilylation, or reductive amination.

Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of synthetic chemistry. N-Heterocyclic Carbenes (NHCs) are a prominent class of organocatalysts known to activate aldehydes. mdpi.com Aldehydes can be activated by NHCs to form a "Breslow intermediate," which can then participate in a variety of transformations. mdpi.com

This compound is a suitable substrate for such NHC-catalyzed reactions. For example, it could be used in [4+2] or [3+3] cycloaddition reactions with other partners to synthesize complex dihydropyranone skeletons, which are present in many biologically active molecules. mdpi.com The specific nature of the ortho-substituent would likely have a significant impact on the yield and stereoselectivity of these organocatalytic transformations, providing valuable data for the refinement of catalytic models.

Biological Activities and Medicinal Chemistry Implications

Investigation of Broad Spectrum Biological Activity

Research into compounds containing either the benzaldehyde (B42025) or tetrahydropyran (B127337) scaffold has uncovered a variety of biological activities, highlighting their importance in medicinal chemistry.

The benzaldehyde scaffold is a core component of various compounds that exhibit significant antimicrobial effects. Studies on derivatives have demonstrated broad-spectrum activity against both bacteria and fungi. For instance, hydroxy-substituted benzaldehydes are known to exert biocidal activity by interacting with the microbial cell surface, leading to the disintegration of the cell membrane and leakage of intracellular components. nih.gov This mechanism can inhibit cell growth or lead to cell death. nih.gov

Research on specific benzaldehyde derivatives has provided quantitative evidence of their antimicrobial potential. One study on 2-hydroxy-4-methoxybenzaldehyde (B30951) detailed its activity against a panel of bacteria and fungi, establishing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). mdpi.com Further investigation into its mechanism against Staphylococcus aureus revealed that it targets the cell membrane. nih.gov Similarly, derivatives of 2-(prop-2-yn-1-yloxy)benzaldehyde have shown good antibacterial efficacy against Bacillus subtilis and potent antifungal activity against Aspergillus niger. researchgate.net

| Compound/Derivative | Microorganism | Activity Metric | Result | Source |

|---|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Various Bacteria & Fungi | MIC | 80 - 300 µg/mL | mdpi.com |

| 2-Hydroxy-4-methoxybenzaldehyde | Various Bacteria & Fungi | MBC/MFC | 125 - 300 µg/mL | mdpi.com |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC | 1024 µg/mL | nih.gov |

| 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | Aspergillus niger | High Antifungal Activity | Not specified | researchgate.net |

| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Bacillus subtilis | Good Antibacterial Activity | Not specified | researchgate.net |

The benzaldehyde moiety has been a subject of cancer research for decades, with studies demonstrating its antitumor activity. nih.gov Benzaldehyde has shown tumor-specific cytotoxicity, which in some cases is higher than its derivatives. iiarjournals.org A 2025 study highlighted that benzaldehyde can overcome treatment resistance in pancreatic cancer cells by interfering with key signaling protein interactions. news-medical.net

A primary mechanism by which many anticancer agents exert their effect is through the inhibition of tubulin polymerization. mdpi.comnih.gov Microtubules are essential for cell division, and their disruption can arrest the cell cycle and induce apoptosis. While direct evidence for 2-(Tetrahydropyran-4-yloxy)benzaldehyde is not available, various complex heterocyclic compounds containing the benzaldehyde structure have been developed as tubulin polymerization inhibitors. mdpi.comnih.gov For example, studies on 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives have demonstrated cytotoxic activity against several human cancer cell lines. mdpi.com

| Compound/Derivative Class | Cell Line | Activity Metric | Result (IC50) | Source |

|---|---|---|---|---|

| Benzaldehyde | Myelogenous leukemia | CC50 | ~0.43 mM | iiarjournals.org |

| Benzaldehyde | Oral squamous cell carcinoma | CC50 | ~2.1 mM | iiarjournals.org |

| 2-arenoxybenzaldehyde N-acyl Hydrazone (1d) | PC-3 (Prostate Cancer) | IC50 | 9.38 µM | mdpi.com |

| 2-arenoxybenzaldehyde N-acyl Hydrazone (1e) | A-549 (Lung Cancer) | IC50 | 13.39 µM | mdpi.com |

| 2-arenoxybenzaldehyde 1,3,4-Oxadiazole (2l) | MDA-MB-231 (Breast Cancer) | IC50 | 22.73 µM | mdpi.com |

| Benzimidazole derivative (7n) | SK-Mel-28 (Melanoma) | Tubulin Inhibition (IC50) | 5.05 µM | nih.gov |

Compounds featuring benzaldehyde and tetrahydropyran structures have been investigated for their anti-inflammatory potential. Benzaldehyde derivatives isolated from the fungus Eurotium cristatum were found to inhibit the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in macrophage cells. acs.org The mechanism for this activity in some benzaldehydes has been linked to the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov Furthermore, other related heterocyclic compounds have demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. nih.gov

The tetrahydropyran ring is a structural feature in compounds that have shown promise in the context of neuroprotection. Although data on this compound itself is lacking, related structures are actively being studied. For instance, T-006, a derivative of tetramethylpyrazine, has demonstrated significant neuroprotective and neurogenic effects in models of Parkinson's disease. aging-us.comnih.gov Another natural product, Tetrahydropiperine (THP), which contains a similar saturated heterocycle, has been shown to have neuroprotective effects in animal models of ischemic stroke. nih.gov The therapeutic potential of these related scaffolds is often attributed to their ability to modulate complex cellular signaling pathways involved in neuron survival and regeneration. aging-us.comnih.gov

Molecular Mechanism of Action

The biological activities of compounds related to this compound are underpinned by their interactions with specific molecular targets and pathways.

Anticancer Mechanisms: Recent research has elucidated a novel anticancer mechanism for benzaldehyde. It was found to inhibit the interaction between the signaling protein 14-3-3ζ and Ser28-phosphorylated histone H3 (H3S28ph). news-medical.net This disruption prevents a key interaction necessary for the survival of therapy-resistant cancer cells. news-medical.net Benzaldehyde has also been observed to induce a form of autophagic cell death in cancer cells. iiarjournals.org In many related anticancer compounds, the primary target is tubulin, where the molecules bind to sites like the colchicine (B1669291) binding site, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase. mdpi.comnih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory effects of related benzaldehyde derivatives are often achieved through the downregulation of pro-inflammatory enzymes and signaling pathways. This includes the direct inhibition of iNOS and COX-2 expression. acs.orgnih.gov At the pathway level, suppression of the MAPK and NF-κB signaling cascades has been identified as a key mechanism, which in turn reduces the production of various inflammatory mediators. nih.govnih.gov

Neuroprotective Mechanisms: In related scaffolds, neuroprotective effects are associated with the activation of cell survival pathways. The PI3K/Akt/mTOR pathway has been identified as a target for tetrahydropiperine, where its activation inhibits autophagy and reduces neurological damage following ischemia. nih.gov Other related compounds promote neurogenesis and neuronal survival by activating the brain-derived neurotrophic factor (BDNF)/cAMP responsive element-binding protein (CREB) pathway and the MEF2-PGC1α pathway. aging-us.comnih.gov

Covalent Bond Formation with Protein/Enzyme Nucleophilic Sites

The benzaldehyde moiety of this compound presents a key feature for the design of covalent inhibitors. Aldehydes are electrophilic and can react with nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008), to form a Schiff base (imine). This type of reversible covalent interaction has been increasingly exploited in drug design to achieve enhanced potency and prolonged duration of action.

Recent studies have highlighted the potential of benzaldehyde-containing compounds to target lysine residues in proteins. For instance, a strategy based on 2-ethynylbenzaldehyde (B1209956) has been developed to create potent and selective inhibitors of ABL kinase by targeting a conserved catalytic lysine. nih.gov The initial reversible formation of an imine between the aldehyde and the lysine amine is followed by an intramolecular cyclization, leading to an irreversible covalent bond. researchgate.net While this specific example does not use this compound itself, it demonstrates the principle by which the benzaldehyde group can be employed as a "warhead" for covalent modification of protein targets. The formation of such covalent bonds can be particularly advantageous for inhibiting challenging targets like protein-protein interactions. nih.govresearchgate.net

The reactivity of the aldehyde can be modulated by the electronic properties of the aromatic ring. The oxygen atom of the tetrahydropyran ring, being electron-donating, could potentially influence the electrophilicity of the aldehyde group in this compound and thus its reactivity towards protein nucleophiles.

Role of Tetrahydropyran Ring in Hydrophobic Interactions and Binding Affinity

The tetrahydropyran (THP) ring is a saturated heterocyclic motif frequently incorporated into drug candidates to modulate their properties. The THP ring is generally considered to be a relatively hydrophobic and conformationally restricted scaffold. nih.gov Its incorporation into a molecule can influence binding affinity through several mechanisms.

Furthermore, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially forming key interactions with hydrogen bond donors in the protein target. The strategic placement of the THP moiety, as seen in this compound, can therefore provide a combination of hydrophobic and potential hydrogen bonding interactions to optimize ligand-protein binding.

Drug Development and Pharmacological Agent Investigations

The structural features of this compound make it an attractive starting point for the development of novel pharmacological agents.

Utilization as a Precursor for Novel Drug Scaffolds

Functionalized tetrahydropyran scaffolds are valuable in drug discovery for the synthesis of sp3-rich molecules, which can offer improved selectivity and physicochemical properties compared to flat aromatic compounds. nih.gov The 4-hydroxytetrahydropyran precursor to the title compound can be readily functionalized to introduce a variety of chemical groups, enabling the synthesis of diverse chemical libraries for screening against biological targets. nih.gov

The benzaldehyde group of this compound is a versatile functional group that can participate in a wide range of chemical transformations to build more complex molecular architectures. For example, it can undergo tandem reactions to form polyannular scaffolds like tetrahydropyrroloquinazolines. nih.gov It can also be a key component in the synthesis of benzopyran libraries, which are present in many biologically active compounds. mdpi.com While direct utilization of this compound as a precursor for a specific marketed drug is not prominently documented, its constituent parts are integral to the synthesis of various complex scaffolds.

Prodrug Development Strategies for Improved Pharmacokinetics

Prodrug strategies are a well-established approach in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility or rapid metabolism. nih.govrsc.org The objective is to mask a functional group of the active drug with a promoiety, which is later cleaved in vivo to release the parent drug. nih.gov

While specific prodrugs of this compound are not described in the available literature, its structure contains functional groups amenable to prodrug design. For instance, if the aldehyde were reduced to an alcohol, this hydroxyl group could be esterified with various promoieties to enhance properties like membrane permeability. The general principles of prodrug design, such as linking an active compound to a carrier to improve absorption, distribution, metabolism, and excretion (ADME) properties, are widely applicable. nih.govnih.gov

Glycomimetic Applications of the Tetrahydropyran Moiety

Glycomimetics are molecules designed to mimic the structure and function of carbohydrates. They are often developed to have improved stability and pharmacokinetic properties compared to their natural carbohydrate counterparts. The tetrahydropyran ring is a common structural feature of pyranose sugars, and as such, THP-containing molecules can be designed as glycomimetics to interact with carbohydrate-binding proteins like lectins or enzymes like glycosidases.

The THP moiety in this compound could potentially serve as a mimic of a pyranose sugar. By presenting the THP ring to a biological target, it may be possible to engage in interactions that are typically reserved for carbohydrates. This approach has been used to develop inhibitors for various targets. For instance, tetrahydropyran-based structures have been designed as inhibitors of cyclooxygenase (COX) enzymes. chemicalbook.com

Rational Drug Design and Target Identification Methodologies

Rational drug design relies on the understanding of a biological target's structure and mechanism to design molecules that can modulate its function. This process often involves computational methods like molecular docking and molecular dynamics simulations to predict how a ligand will bind to a protein.

The structure of this compound, with its defined stereochemistry and functional groups, is suitable for in silico modeling. The benzaldehyde can be modeled to form covalent or non-covalent interactions with key residues, while the tetrahydropyran ring's conformational preferences and potential for hydrophobic and hydrogen bonding interactions can be assessed.

While specific rational drug design campaigns starting from this compound are not detailed in the literature, the general methodologies are well-established. For example, pharmacophore models can be developed based on the structures of known active compounds, and these models can then be used to screen virtual libraries for new molecules with the desired features. The design of kinase inhibitors that bind to inactive conformations is a prime example of successful rational drug design. nih.gov

Structure-Activity Relationship (SAR) Studies